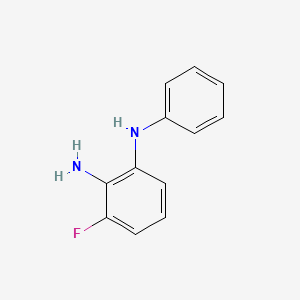
EINECS 259-267-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 259-267-9 is a complex organic compound that serves as an intermediate in the synthesis of oxacephem-derived beta-lactam antibiotics. These antibiotics are particularly effective against gram-positive bacteria.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 259-267-9 involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups such as methoxy, oxo, and phenoxyacetamido are introduced through substitution reactions.
Final Coupling: The final step involves coupling the intermediate with diphenylmethyl ester under specific reaction conditions to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
EINECS 259-267-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
EINECS 259-267-9 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and beta-lactam antibiotics.
Biology: The compound is studied for its antibacterial properties and its effectiveness against gram-positive bacteria.
Medicine: It serves as an intermediate in the development of new antibiotics and other therapeutic agents.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals.
作用機序
The mechanism of action of EINECS 259-267-9 involves:
Inhibition of Bacterial Cell Wall Synthesis: The compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).
Disruption of Cell Wall Integrity: This leads to the disruption of cell wall integrity, causing bacterial cell lysis and death.
Molecular Targets: The primary molecular targets are the PBPs, which are essential for bacterial cell wall synthesis.
類似化合物との比較
Similar Compounds
- Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
Uniqueness
EINECS 259-267-9 is unique due to its specific functional groups and its effectiveness against gram-positive bacteria. Its structure allows for specific interactions with PBPs, making it a valuable intermediate in the synthesis of beta-lactam antibiotics.
特性
CAS番号 |
54639-52-0 |
|---|---|
分子式 |
C29H26N2O6S |
分子量 |
530.6 g/mol |
IUPAC名 |
benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |
InChIキー |
QLVVZQVGFLLLLB-UFHPHHKVSA-N |
異性体SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


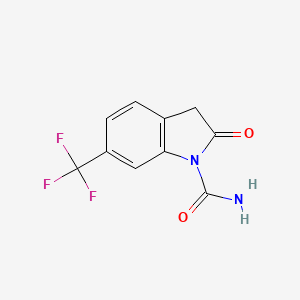
![6-tert-butyl-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B8635845.png)

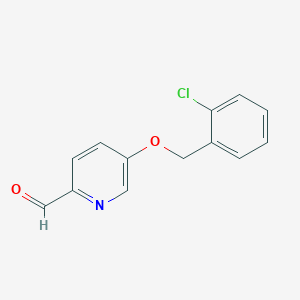
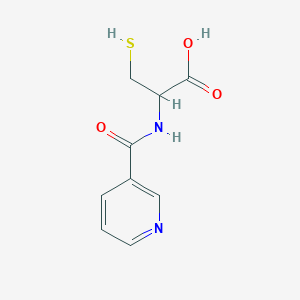
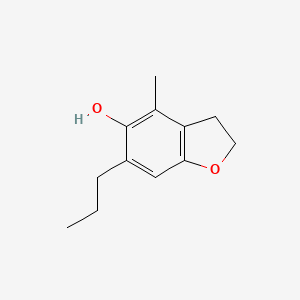
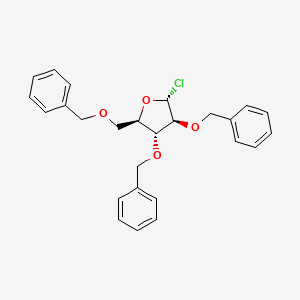
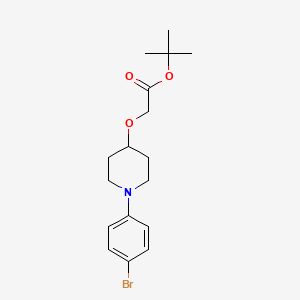
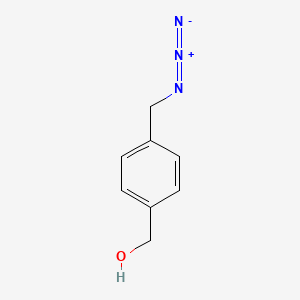



![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)
